molecular formula C8H4BrF3N2O B1376956 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole CAS No. 1417341-57-1

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No. B1376956
CAS RN: 1417341-57-1
M. Wt: 281.03 g/mol
InChI Key: CIGMYRFVVXRNFH-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole (6-Br-4-TFM-1H-BI) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of benzimidazole, a heterocyclic aromatic compound with a five-membered ring structure. 6-Br-4-TFM-1H-BI has been used in a variety of syntheses, as well as in the development of novel biological agents.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the crystal structure and synthesis of benzimidazole compounds, including those substituted with bromo groups, revealed insights into their potential as biologically active compounds and antitumor drugs. The molecular and crystal structures of these compounds were analyzed using X-ray single crystal diffractometry, highlighting their planarity and intermolecular hydrogen bonding patterns (Hranjec et al., 2009).

  • Research on the lability of the halogen in bromo-substituted benzimidazoles investigated the exchange of the bromine atom for an arylamino group, which is significant for chemical modifications and pharmaceutical applications (Andreichikov & Simonov, 1970).

  • The synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of some benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings were evaluated, suggesting their potential in medicinal chemistry (Menteşe et al., 2015).

Applications in Organic Synthesis and Materials Science

  • A study focused on trifluoromethyl-containing imidazo[1,2-a]benzimidazoles synthesized for testing analgesic and antiplatelet activity, as well as their inhibitory activity against enzymes, suggesting the versatility of these compounds in drug design and synthesis (Zhukovskaya et al., 2018).

  • An innovative one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles was developed, showcasing an efficient approach to creating derivatives for drug synthesis (Ge et al., 2007).

Potential Biological and Pharmacological Applications

  • The immunomodulatory and anticancer activities of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives were explored, indicating significant inhibitors of certain cellular processes, which could lead to new therapeutic agents (Abdel‐Aziz et al., 2009).

  • Research into specifically-labelled tritiated benzimidazole carbamates aimed at investigating their mechanism of action as anthelmintics by binding to helminth tubulin, demonstrating the importance of these compounds in understanding drug-target interactions (Lacey, 1985).

properties

IUPAC Name

6-bromo-4-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGMYRFVVXRNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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